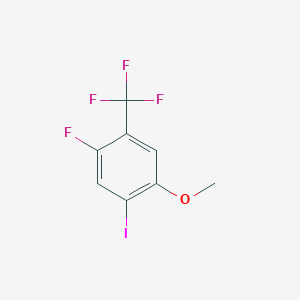
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F4IO This compound is characterized by the presence of fluorine, iodine, methoxy, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Halogenation: Introduction of fluorine and iodine atoms to the benzene ring through halogenation reactions.
Methoxylation: Introduction of the methoxy group (-OCH3) using methanol and a suitable catalyst.
Trifluoromethylation: Introduction of the trifluoromethyl group (-CF3) using reagents like trifluoromethyl iodide (CF3I) and a catalyst.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced catalytic systems and reaction conditions .
Analyse Des Réactions Chimiques
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogens and other functional groups.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the halogen atoms.
Coupling Reactions: The iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts .
Applications De Recherche Scientifique
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of electronegative fluorine and iodine atoms, along with the methoxy and trifluoromethyl groups, allows it to participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects .
Comparaison Avec Des Composés Similaires
1-Fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene can be compared with similar compounds such as:
- 1-Fluoro-4-iodo-5-methoxy-2-(trifluoromethyl)benzene
- 1-Fluoro-5-iodo-2-methoxy-4-(trifluoromethyl)benzene
- 4-Iodobenzotrifluoride
These compounds share similar structural features but differ in the position of functional groups, which can influence their chemical reactivity and applications .
Propriétés
Formule moléculaire |
C8H5F4IO |
|---|---|
Poids moléculaire |
320.02 g/mol |
Nom IUPAC |
1-fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4IO/c1-14-7-2-4(8(10,11)12)5(9)3-6(7)13/h2-3H,1H3 |
Clé InChI |
BCSZBWNDBLTOCS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(F)(F)F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


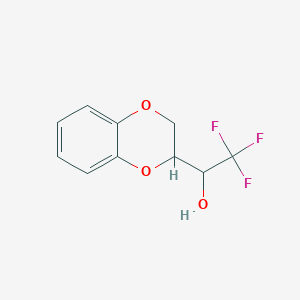
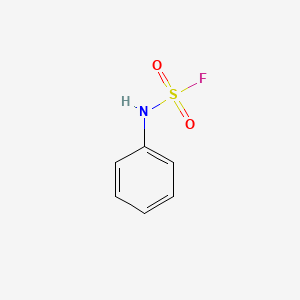
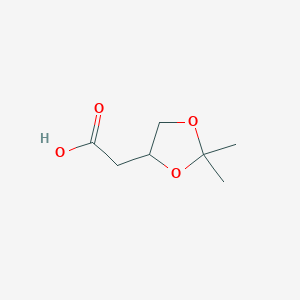
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
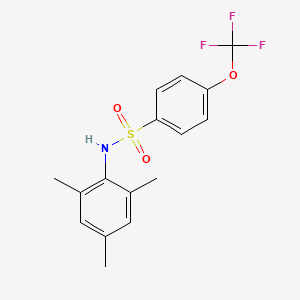
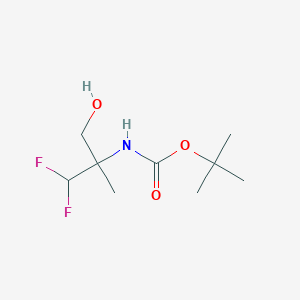
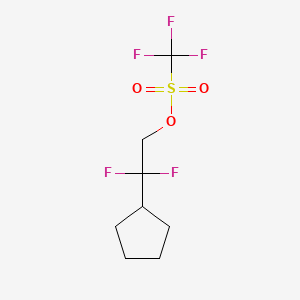
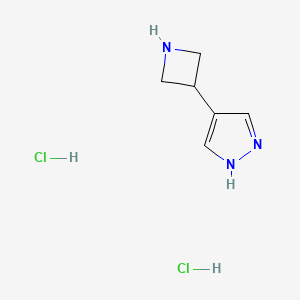
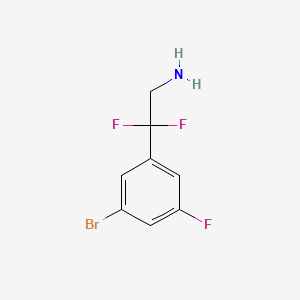
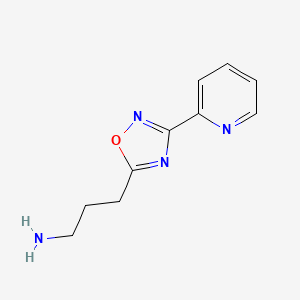
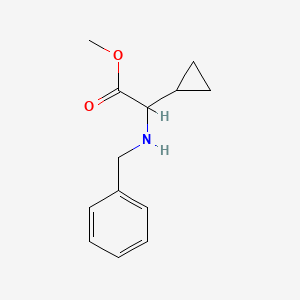
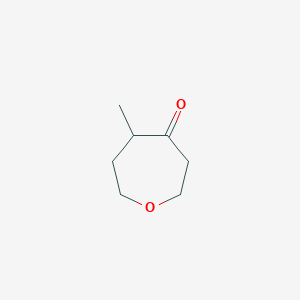
![4-[(4-Hydrazinylphenyl)methyl]morpholine](/img/structure/B13582210.png)
![4-(4-Methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B13582213.png)
